molecular formula C20H19ClN2O5 B13778464 1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13778464
M. Wt: 402.8 g/mol
InChI Key: OSIQBIOEDSTGEQ-UHFFFAOYSA-N
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Description

1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as the chloro, methylanilino, and oxopyrrolidine moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the reaction of 3-chloro-2-methylaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions, such as nucleophilic substitution and cyclization, to introduce the oxopyrrolidine ring and the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the chloro and methylanilino groups may interact with active sites of enzymes, inhibiting their function or altering their activity. The oxopyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • {4-[(3-Chloro-2-methylanilino)carbonyl]phenoxy}acetic acid
  • {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride
  • [1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

Comparison: Compared to these similar compounds, 1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxopyrrolidine ring, in particular, enhances its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C20H19ClN2O5

Molecular Weight

402.8 g/mol

IUPAC Name

1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H19ClN2O5/c1-12-16(21)3-2-4-17(12)22-18(24)11-28-15-7-5-14(6-8-15)23-10-13(20(26)27)9-19(23)25/h2-8,13H,9-11H2,1H3,(H,22,24)(H,26,27)

InChI Key

OSIQBIOEDSTGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O

Origin of Product

United States

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